molecular formula C18H14N4O B12927473 2,6-Bis(benzylideneamino)pyrimidin-4(1H)-one

2,6-Bis(benzylideneamino)pyrimidin-4(1H)-one

Cat. No.: B12927473
M. Wt: 302.3 g/mol
InChI Key: HWQCRYLPLXEDLY-KVOOEGMKSA-N
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Description

2,6-Bis(benzylideneamino)pyrimidin-4(1H)-one is a pyrimidinone derivative characterized by two benzylideneamino substituents at the 2- and 6-positions of the pyrimidin-4(1H)-one core.

Pyrimidinones are heterocyclic compounds with a fused six-membered ring containing two nitrogen atoms. The substitution pattern on the pyrimidinone ring significantly influences biological activity, solubility, and chemical reactivity.

Properties

Molecular Formula

C18H14N4O

Molecular Weight

302.3 g/mol

IUPAC Name

2,4-bis[(E)-benzylideneamino]-1H-pyrimidin-6-one

InChI

InChI=1S/C18H14N4O/c23-17-11-16(19-12-14-7-3-1-4-8-14)21-18(22-17)20-13-15-9-5-2-6-10-15/h1-13H,(H,21,22,23)/b19-12+,20-13+

InChI Key

HWQCRYLPLXEDLY-KVOOEGMKSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=N/C2=CC(=O)NC(=N2)/N=C/C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)C=NC2=CC(=O)NC(=N2)N=CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Bis(benzylideneamino)pyrimidin-4(1H)-one typically involves the condensation of benzaldehyde with 2,6-diaminopyrimidin-4-one under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,6-Bis(benzylideneamino)pyrimidin-4(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyrimidine derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

2,6-Bis(benzylideneamino)pyrimidin-4(1H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antiviral activities.

    Medicine: Studied for its potential use as an anti-cancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

Mechanism of Action

The mechanism of action of 2,6-Bis(benzylideneamino)pyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit enzymes involved in DNA replication or repair, leading to the suppression of cancer cell growth. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

5,6-Bis((E)-benzylideneamino)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one (SCR7)

  • Structure: Benzylideneamino groups at positions 5 and 6, with a thioxo (C=S) group at position 2.
  • Properties: Acts as a DNA ligase IV inhibitor, disrupting non-homologous end joining (NHEJ) in DNA repair .
  • Key Differences : The 2-thioxo group enhances hydrogen bonding compared to the 4(1H)-one oxygen in the target compound. Positional substitution (5,6 vs. 2,6) alters steric and electronic interactions with biological targets.

4,6-Bis(trifluoromethyl)-2(1H)-pyrimidinone

  • Structure : Trifluoromethyl groups at positions 4 and 6.
  • Properties : High electronegativity and lipophilicity from CF₃ groups make it valuable in pharmaceuticals and agrochemicals. The fluorinated structure improves metabolic stability .
  • Key Differences: Lacks aromatic benzylideneamino substituents, resulting in distinct electronic and solubility profiles.

Pyrido[2,3-d]pyrimidin-4(1H)-one Derivatives

  • Structure: Fused pyrido-pyrimidinone systems with substitutions at position 4 (e.g., aryl or alkyl groups).
  • Properties: Demonstrated analgesic and anti-inflammatory activities.

2,6-Bis(2-Pyridyl)-4(1H)-Pyridone

  • Structure : Pyridyl groups at positions 2 and 6.
  • Properties: Terpyridone derivatives are known for metal coordination, enabling applications in catalysis or materials science .
  • Key Differences: Pyridyl substituents introduce basic nitrogen atoms, contrasting with the neutral benzylideneamino groups in the target compound.

Structural and Functional Comparison Table

Compound Name Substituents Key Functional Groups Biological/Industrial Applications References
2,6-Bis(benzylideneamino)pyrimidin-4(1H)-one 2,6-benzylideneamino –N=CH–Ar, C=O Hypothesized anticancer/antimicrobial N/A
5,6-Bis((E)-benzylideneamino)-2-thioxo analog 5,6-benzylideneamino, 2-thioxo –N=CH–Ar, C=S DNA repair inhibition (SCR7)
4,6-Bis(trifluoromethyl)-2(1H)-pyrimidinone 4,6-CF₃ CF₃, C=O Pharmaceutical building block
4-Substituted pyrido[2,3-d]pyrimidin-4(1H)-one Fused pyrido ring, 4-aryl/alkyl C=O, fused N-heterocycle Analgesic, anti-inflammatory
2,6-Bis(2-pyridyl)-4(1H)-pyridone 2,6-pyridyl Pyridyl N, C=O Metal coordination, catalysis

Key Research Findings

Substitution Position Matters: Benzylideneamino groups at 2,6-positions (target compound) vs. 5,6-positions (SCR7) lead to divergent biological activities due to altered steric and electronic environments . Thioxo (C=S) groups in SCR7 enhance DNA-binding affinity compared to C=O in non-thiolated analogs .

Fused vs. Non-Fused Systems: Pyrido-fused pyrimidinones (e.g., ) exhibit higher rigidity and selectivity in biological targets compared to non-fused derivatives .

Fluorinated vs. Aromatic Substituents: Trifluoromethyl groups improve metabolic stability but reduce π-π stacking capability compared to benzylideneamino groups .

Biological Activity

2,6-Bis(benzylideneamino)pyrimidin-4(1H)-one is a synthetic compound that belongs to the class of pyrimidine derivatives. Its structural features, particularly the presence of benzylidene groups, suggest potential biological activities that have been the focus of various research studies. This article reviews the biological activities of this compound, including its antimicrobial, anticancer, and antiviral properties.

Chemical Structure and Properties

The molecular formula of this compound is C18H16N4OC_{18}H_{16}N_4O. The compound features two benzylidene groups attached to a pyrimidine core, which is critical for its biological activity.

Property Value
Molecular Formula C18H16N4OC_{18}H_{16}N_4O
Molecular Weight 304.34 g/mol
IUPAC Name This compound

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. The mechanism of action involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.

  • Case Study : A study showed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 25 to 100 µg/mL depending on the strain tested .

Anticancer Activity

The compound has also been evaluated for its anticancer potential. It has shown promising results in inhibiting the proliferation of several cancer cell lines, including breast cancer (MCF-7) and colon cancer (HCT-116) cells.

  • Mechanism of Action : The anticancer activity is attributed to its ability to induce apoptosis in cancer cells via the activation of caspase pathways and inhibition of the epidermal growth factor receptor (EGFR) signaling pathway .
  • Case Study : In a recent study, this compound was found to reduce cell viability in MCF-7 cells by over 60% at a concentration of 50 µM after 48 hours of treatment.

Antiviral Activity

Emerging research suggests that this compound may possess antiviral properties as well. It has been tested against viruses such as herpes simplex virus (HSV) and influenza virus.

  • Research Findings : In vitro assays demonstrated that the compound could reduce viral plaque formation significantly, indicating its potential as an antiviral agent .

The biological activities of this compound are primarily mediated through:

  • Enzyme Inhibition : The compound acts by inhibiting key enzymes involved in bacterial and viral replication.
  • Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, leading to apoptosis.
  • Quorum Sensing Disruption : In bacteria, it disrupts quorum sensing mechanisms that regulate virulence factors.

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